molecular formula C12H16Br2 B3049098 1,4-Bis(3-bromopropyl)benzene CAS No. 19417-59-5

1,4-Bis(3-bromopropyl)benzene

Cat. No. B3049098
CAS RN: 19417-59-5
M. Wt: 320.06 g/mol
InChI Key: JMDJLONNYRBOTA-UHFFFAOYSA-N
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Description

1,4-Bis(3-bromopropyl)benzene is an organic compound with the molecular formula C12H16Br2 . It is also known by its IUPAC name, Benzene, 1,4-bis(3-bromopropyl)- . The compound has an average mass of 320.063 Da and a monoisotopic mass of 317.961853 Da .


Molecular Structure Analysis

1,4-Bis(3-bromopropyl)benzene contains a total of 30 bonds; 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The structure is based on a benzene ring with two 3-bromopropyl groups attached at the 1 and 4 positions .


Physical And Chemical Properties Analysis

1,4-Bis(3-bromopropyl)benzene has a predicted boiling point of 327.2±22.0 °C and a predicted density of 1.492±0.06 g/cm3 . As a derivative of benzene, it is likely to be a nonpolar molecule and may be immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

  • 1,4-Bis(3-bromopropyl)benzene serves as a starting material in synthesizing benzyne precursors, Lewis acid catalysts, and luminophores. Through various chemical reactions, such as Diels-Alder cycloaddition and C-H activation, it can be transformed into functionally diverse compounds, facilitating Stille coupling reactions and Suzuki reactions with electron-rich and electron-poor phenylboronic acids (Reus et al., 2012).

Polymer Synthesis

  • In polymer science, 1,4-Bis(3-bromopropyl)benzene is used as an initiator in atom transfer radical polymerization of styrene. The resulting macromonomers, characterized by techniques such as GPC and NMR, demonstrate high solubility in organic solvents and have potential applications in creating polymers with specific structural and functional properties (Cianga & Yagcı, 2002).

Materials Science

  • In materials science, derivatives of 1,4-Bis(3-bromopropyl)benzene are utilized to study the dynamics of molecular structures, such as phenylene rotors and clathrated benzene, in crystalline solids. These studies have implications for designing materials with specific molecular motions and properties (Domínguez et al., 2002).

Catalysis and Organic Synthesis

  • The compound plays a role in catalysis and organic synthesis, where it is involved in reactions like Suzuki coupling and Heck couplings, highlighting its versatility and utility in creating a diverse range of organic compounds (Morales‐Morales et al., 2000).

Corrosion Inhibition

  • In the field of corrosion science, derivatives of 1,4-Bis(3-bromopropyl)benzene have been synthesized and tested as corrosion inhibitors for carbon steel, demonstrating their potential in industrial applications to enhance material longevity (Hegazy et al., 2010).

Safety and Hazards

1,4-Bis(3-bromopropyl)benzene may have certain toxicity and should be handled with appropriate protective equipment to avoid direct contact with skin and eyes . Good ventilation conditions are necessary during handling . Further safety and hazard information should be sought from the relevant Material Safety Data Sheet (MSDS).

Mechanism of Action

Target of Action

1,4-Bis(3-bromopropyl)benzene is an organic compound It’s often used as an intermediate in organic synthesis , implying that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

As an intermediate in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of other organic compounds.

Biochemical Pathways

As an intermediate in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the resulting compounds.

properties

IUPAC Name

1,4-bis(3-bromopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDJLONNYRBOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544564
Record name 1,4-Bis(3-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(3-bromopropyl)benzene

CAS RN

19417-59-5
Record name 1,4-Bis(3-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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